Cas no 865180-48-9 (3-bromo-N-(2Z)-6-acetamido-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide)

3-bromo-N-(2Z)-6-acetamido-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide 化学的及び物理的性質
名前と識別子
-
- 3-bromo-N-(2Z)-6-acetamido-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide
- (Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-bromobenzamide
- Benzamide, N-[6-(acetylamino)-3-(2-propen-1-yl)-2(3H)-benzothiazolylidene]-3-bromo-
- N-(6-acetamido-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-3-bromobenzamide
- 3-bromo-N-[(2Z)-6-acetamido-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
- F1365-1335
- AKOS024606509
- 865180-48-9
-
- インチ: 1S/C19H16BrN3O2S/c1-3-9-23-16-8-7-15(21-12(2)24)11-17(16)26-19(23)22-18(25)13-5-4-6-14(20)10-13/h3-8,10-11H,1,9H2,2H3,(H,21,24)
- InChIKey: GOUDUZLFCIHJJF-UHFFFAOYSA-N
- ほほえんだ: C(N=C1N(CC=C)C2=CC=C(NC(C)=O)C=C2S1)(=O)C1=CC=CC(Br)=C1
計算された属性
- せいみつぶんしりょう: 429.01466g/mol
- どういたいしつりょう: 429.01466g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 26
- 回転可能化学結合数: 4
- 複雑さ: 597
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 87.1Ų
じっけんとくせい
- 密度みつど: 1.46±0.1 g/cm3(Predicted)
- 酸性度係数(pKa): 14.24±0.20(Predicted)
3-bromo-N-(2Z)-6-acetamido-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1365-1335-1mg |
3-bromo-N-[(2Z)-6-acetamido-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
865180-48-9 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1365-1335-3mg |
3-bromo-N-[(2Z)-6-acetamido-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
865180-48-9 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1365-1335-25mg |
3-bromo-N-[(2Z)-6-acetamido-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
865180-48-9 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1365-1335-100mg |
3-bromo-N-[(2Z)-6-acetamido-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
865180-48-9 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F1365-1335-20μmol |
3-bromo-N-[(2Z)-6-acetamido-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
865180-48-9 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1365-1335-30mg |
3-bromo-N-[(2Z)-6-acetamido-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
865180-48-9 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1365-1335-50mg |
3-bromo-N-[(2Z)-6-acetamido-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
865180-48-9 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1365-1335-2mg |
3-bromo-N-[(2Z)-6-acetamido-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
865180-48-9 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1365-1335-5mg |
3-bromo-N-[(2Z)-6-acetamido-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
865180-48-9 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1365-1335-10mg |
3-bromo-N-[(2Z)-6-acetamido-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
865180-48-9 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
3-bromo-N-(2Z)-6-acetamido-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide 関連文献
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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4. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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7. Back matter
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
3-bromo-N-(2Z)-6-acetamido-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamideに関する追加情報
Research Brief on 3-bromo-N-(2Z)-6-acetamido-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide (CAS: 865180-48-9)
Recent studies on the compound 3-bromo-N-(2Z)-6-acetamido-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide (CAS: 865180-48-9) have highlighted its potential as a novel therapeutic agent in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique benzothiazole scaffold, has garnered attention due to its promising biological activities, particularly in targeting specific protein-protein interactions (PPIs) and enzymatic pathways implicated in various diseases.
The synthesis and structural elucidation of 865180-48-9 have been detailed in recent publications, emphasizing its modular design that allows for further derivatization. Researchers have employed advanced spectroscopic techniques, including NMR and mass spectrometry, to confirm the compound's purity and structural integrity. The presence of the acrylamide group (prop-2-en-1-yl) in the molecule suggests potential reactivity for covalent binding to target proteins, a feature increasingly exploited in drug discovery.
In vitro studies have demonstrated that 3-bromo-N-(2Z)-6-acetamido-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide exhibits selective inhibition against certain kinases and proteases, with IC50 values in the low micromolar range. Notably, its activity against the PI3K/AKT/mTOR pathway has been explored, given the pathway's critical role in cancer cell proliferation and survival. Preliminary data indicate that the compound induces apoptosis in cancer cell lines while showing minimal cytotoxicity toward normal cells, suggesting a favorable therapeutic window.
Further investigations into the mechanism of action have revealed that 865180-48-9 acts as an allosteric modulator of specific protein targets, disrupting PPIs essential for disease progression. Molecular docking simulations and X-ray crystallography studies have provided insights into the binding modes of the compound, highlighting key interactions with amino acid residues in the target proteins. These findings are instrumental in guiding the design of next-generation analogs with improved potency and selectivity.
Recent preclinical evaluations have also explored the pharmacokinetic (PK) and pharmacodynamic (PD) properties of 865180-48-9. The compound exhibits moderate bioavailability and a half-life suitable for once-daily dosing in animal models. However, challenges such as metabolic stability and solubility have been identified, prompting ongoing efforts to optimize the lead structure through medicinal chemistry approaches.
In conclusion, 3-bromo-N-(2Z)-6-acetamido-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide represents a promising candidate for further development in targeted therapy. Its unique chemical scaffold and demonstrated biological activities position it as a valuable tool for probing disease mechanisms and a potential starting point for drug discovery programs. Future research will focus on addressing the current limitations and advancing the compound toward clinical evaluation.
865180-48-9 (3-bromo-N-(2Z)-6-acetamido-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide) 関連製品
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